Cas no 1805323-68-5 (2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine)

2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine
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- インチ: 1S/C7H6BrF3N2/c8-2-3-4(9)1-5(6(10)11)13-7(3)12/h1,6H,2H2,(H2,12,13)
- InChIKey: RTFRBWSWDRQQNH-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C=C(C(F)F)N=C1N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029067878-1g |
2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine |
1805323-68-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine 関連文献
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2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridineに関する追加情報
Introduction to 2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine (CAS No. 1805323-68-5)
2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine, identified by its CAS number 1805323-68-5, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit a broad spectrum of biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The structural features of this compound, including its amino, bromomethyl, and difluoromethyl substituents, contribute to its unique chemical properties and potential applications in drug discovery.
The synthesis and characterization of 2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine have been extensively studied due to its relevance in the design of bioactive molecules. The presence of multiple fluorine atoms in the molecule enhances its lipophilicity and metabolic stability, which are critical factors in the development of orally active drugs. Additionally, the bromomethyl group provides a versatile handle for further functionalization, allowing chemists to explore various derivatization strategies.
In recent years, there has been a growing interest in fluorinated pyridines as pharmacophores due to their ability to modulate enzyme activity and receptor binding. For instance, studies have demonstrated that fluorine substitution can significantly improve the binding affinity and selectivity of drug candidates. The compound 2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine has been investigated in the context of developing inhibitors for enzymes involved in cancer metabolism. Preliminary studies suggest that it may interfere with key metabolic pathways by inhibiting enzymes such as tyrosine kinases and phosphatidylinositol 3-kinase (PI3K).
Moreover, the structural motif of this compound has been explored in the design of small-molecule inhibitors targeting bacterial pathogens. Fluorinated pyridines have shown promise in combating antibiotic-resistant strains by disrupting essential bacterial processes. The bromomethyl group in 2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine allows for the introduction of additional pharmacophoric elements that can enhance binding to bacterial enzymes, such as DNA gyrase and topoisomerase.
The pharmacokinetic properties of 2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine have also been evaluated in preclinical studies. These investigations have revealed that the compound exhibits good oral bioavailability and moderate tissue distribution, suggesting its potential for systemic therapy. Additionally, the presence of fluorine atoms contributes to its stability under physiological conditions, reducing the likelihood of rapid degradation.
In terms of synthetic chemistry, the preparation of 2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine involves multi-step reactions that require precise control over reaction conditions. The introduction of fluorine atoms is typically achieved through halogen exchange or direct fluorination methods, while the bromomethyl group is often installed via bromination or cross-coupling reactions. Advanced techniques such as transition-metal catalysis have been employed to enhance reaction efficiency and selectivity.
The biological activity of this compound has been assessed through various in vitro assays, including cell-based assays and enzyme inhibition studies. Initial results indicate that it may possess anti-inflammatory properties by modulating cytokine production and signaling pathways. Furthermore, its ability to interact with specific protein targets suggests potential applications in treating inflammatory diseases and autoimmune disorders.
Recent advances in computational chemistry have enabled the virtual screening of large libraries of compounds for their biological activity. 2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine has been subjected to molecular docking simulations to identify potential binding pockets on target proteins. These simulations have provided insights into how structural modifications can optimize binding affinity and selectivity.
The development of novel drug candidates often involves iterative optimization processes based on structural modifications and biological evaluations. The versatility of 2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine as a scaffold allows for the exploration of diverse chemical space, enabling the discovery of new therapeutic entities with improved efficacy and safety profiles.
In conclusion, 2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine (CAS No. 1805323-68-5) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it a valuable tool for researchers exploring new treatments for various diseases. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping the future of drug discovery.
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